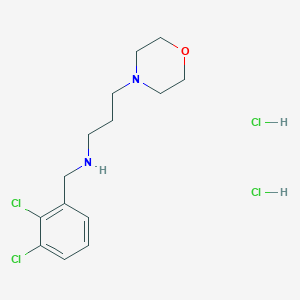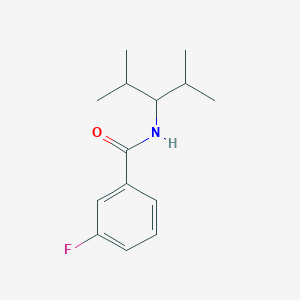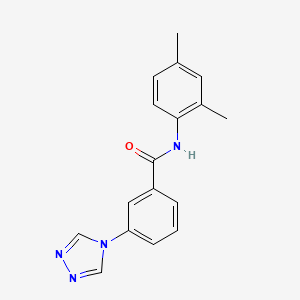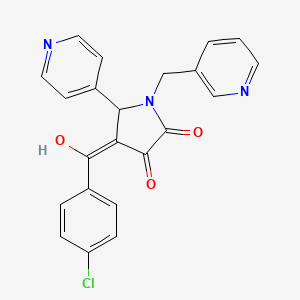
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as Fendiline, is a synthetic drug that belongs to the class of calcium channel blockers. It was first developed in the 1960s as a treatment for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Fendiline has been studied extensively for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
The mechanism of action of Fendiline involves the inhibition of calcium ion influx into cells, which leads to the relaxation of smooth muscle and dilation of blood vessels. This results in increased blood flow and reduced blood pressure. Fendiline also has a weak inhibitory effect on sodium ion channels, which may contribute to its antiarrhythmic effects.
Biochemical and Physiological Effects
Fendiline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the activity of the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. Fendiline has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels. Additionally, Fendiline has been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fendiline in lab experiments is that it has a well-established mechanism of action and has been studied extensively in both animal and human models. However, one limitation is that Fendiline has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for research on Fendiline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Fendiline has been found to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, Fendiline may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Further research is needed to fully understand the potential therapeutic benefits of Fendiline in these and other medical conditions.
Méthodes De Synthèse
The synthesis of Fendiline involves the reaction of 2,3-dichlorobenzyl chloride with morpholine in the presence of sodium hydroxide, followed by the addition of 3-(dimethylamino)propan-1-ol and hydrochloric acid. The resulting product is Fendiline dihydrochloride, which is a white crystalline powder.
Applications De Recherche Scientifique
Fendiline has been studied for its potential therapeutic applications in various medical conditions, including hypertension, congestive heart failure, and arrhythmias. It has also been investigated for its effects on the central nervous system, particularly in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-4-1-3-12(14(13)16)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSPSQEZILCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C(=CC=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![N-{2-(4-nitrophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5293545.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)

